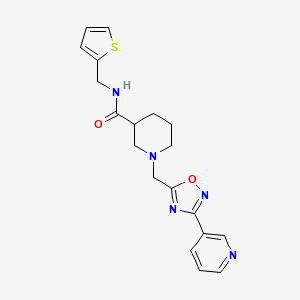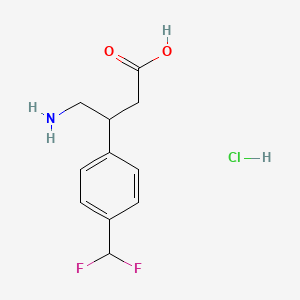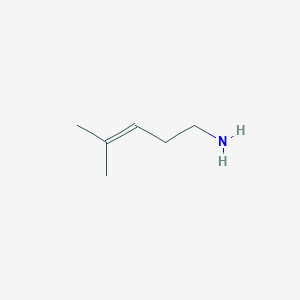
3-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The 2,3-dihydrobenzofuran moiety is a heterocyclic compound that contains a furan ring (a five-membered ring with oxygen) with two additional hydrogen atoms . The thiazolidine ring is a five-membered ring containing sulfur and nitrogen. The sulfonyl group (-SO2-) is a common functional group in organic chemistry, and the trifluoromethyl group (-CF3) is a substituent derived from methane.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Innovative Synthesis Techniques
A study by Greig et al. (2001) explores the synthesis of cyclic sulfonamides, including thiazolidine derivatives, through intramolecular Diels-Alder reactions. This method could potentially apply to the synthesis of compounds similar to the one , offering a pathway to explore its chemical properties and applications in medicinal chemistry (Greig, Tozer, & Wright, 2001).
Anticancer Potential
Yılmaz et al. (2015) discuss the synthesis of indapamide derivatives, exhibiting proapoptotic activity against melanoma cell lines. The structural resemblance suggests that modifications on the thiazolidine backbone, as seen in the compound of interest, might harbor anticancer potential, subject to further research (Yılmaz et al., 2015).
Biological and Pharmacological Applications
Antimicrobial and Antitubercular Activities
Kumar et al. (2013) report on thiazole-based sulfonyl derivatives showing significant antibacterial and antifungal activities, including against Mycobacterium tuberculosis. This suggests potential research avenues for the compound in the development of new antimicrobial agents (Kumar, Prasad, & Chandrashekar, 2013).
Antioxidant and Antitumor Evaluation
Gouda and Abu-Hashem (2011) explored thiazolidinone derivatives for antioxidant and antitumor activities, indicating that thiazolidine modifications can significantly impact biological activity, which may extend to the research applications of the compound in focus (Gouda & Abu-Hashem, 2011).
Propiedades
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3S2/c19-18(20,21)14-3-1-12(2-4-14)17-22(8-10-26-17)27(23,24)15-5-6-16-13(11-15)7-9-25-16/h1-6,11,17H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWJWYNVPRWZDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCSC3C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2378562.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2378563.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2378564.png)


![2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2378573.png)
![N-[2-(2-chlorophenyl)-2-hydroxypropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378576.png)
![3-(Methoxymethyl)-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2378578.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2378580.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2378581.png)

